molecular formula C14H20N6O2 B2618852 [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine CAS No. 2109572-75-8

[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine

Cat. No.: B2618852
CAS No.: 2109572-75-8
M. Wt: 304.354
InChI Key: WZKRDUHJPDHSHB-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary or diagnostic use. [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine is a novel chemical reagent designed for medicinal chemistry and drug discovery research. This molecule features a hybrid architecture combining a pyrimidine ring, a 1,2,4-oxadiazole heterocycle, and a piperidine scaffold, a combination frequently explored in the development of pharmacologically active compounds . The 1,2,4-oxadiazole ring is a well-characterized bioisostere for ester and amide functional groups, often employed to improve metabolic stability and membrane permeability in lead candidates . This compound is of significant interest in the synthesis of molecules targeting G protein-coupled receptors (GPCRs) . Its structural similarity to advanced intermediates used in the development of GPCR agonists, such as GPR119 agonists, suggests potential utility in related high-throughput screening and structure-activity relationship (SAR) studies . The presence of a primary amine on the piperidin-4-ylmethyl group provides a versatile handle for further synthetic modification, allowing researchers to conjugate this scaffold to other molecular fragments via amide bond formation or reductive amination . Researchers may investigate this compound as a key building block in projects aimed at oncology, metabolic diseases, and central nervous system (CNS) disorders, given the prevalence of its core structures in active pharmaceutical ingredients for these areas . As with all materials of this nature, the properties and handling of this compound should be thoroughly characterized by qualified professionals. Researchers are responsible for ensuring the safe handling and use of this material in compliance with all applicable local and international regulations.

Properties

IUPAC Name

[1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-21-8-12-18-14(22-19-12)11-7-16-9-17-13(11)20-4-2-10(6-15)3-5-20/h7,9-10H,2-6,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKRDUHJPDHSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2=CN=CN=C2N3CCC(CC3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine typically involves multi-step organic reactions. Common starting materials include methoxymethyl-1,2,4-oxadiazole, pyrimidine derivatives, and piperidine. Key steps in the synthesis might involve nucleophilic substitution reactions to link the pyrimidine to the piperidine ring, followed by the introduction of the methoxymethyl group. Reaction conditions generally require anhydrous solvents and inert atmospheres, with specific reagents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) used as solvents, and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: : On an industrial scale, the synthesis would likely be optimized for yield and cost-effectiveness. This might involve high-throughput continuous flow chemistry setups, where each step of the reaction sequence is finely tuned and monitored for optimal conversion rates and product purity. Advanced purification techniques, including column chromatography and recrystallization, would be employed to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine can undergo a variety of chemical reactions, including:

  • Oxidation: : In the presence of strong oxidizing agents, this compound might form aldehyde or carboxylic acid derivatives.

  • Reduction: : It can be reduced to its corresponding amine or alcohol derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles/electrophiles like halides or acyl chlorides. Conditions depend on the desired reaction and can range from mild to highly controlled environments.

Major Products Formed: : Depending on the reaction type, products can include oxadiazole derivatives, pyrimidine-based amines or alcohols, and substituted piperidine compounds.

Scientific Research Applications

[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine has diverse applications in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe or molecular tag due to its heterocyclic structure.

  • Medicine: : Explored for potential therapeutic uses, including as an antiviral, antibacterial, or anti-inflammatory agent.

  • Industry: : Applied in the development of new materials, such as polymers or surface coatings, due to its robust chemical properties.

Mechanism of Action

The exact mechanism by which [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine exerts its effects largely depends on its specific application:

  • Molecular Targets: : It may interact with enzymes or receptors, modifying their activity or binding properties.

  • Pathways Involved: : In biological systems, it could influence metabolic pathways, signaling cascades, or gene expression profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, particularly the piperidine-pyrimidine-oxadiazole framework, but differ in substituents and functional groups:

Compound Name Key Structural Differences Potential Implications Source
(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(3-propyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-pyrimidin-4-yl}-amine - Propyl substituent on oxadiazole
- Nitro group on pyrimidine
Increased lipophilicity; potential redox activity EP 1 808 168
[4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile - Isopropyl-oxadiazole
- Carbonitrile group on pyrimidine
Enhanced steric bulk; electron-withdrawing effects EP 1 808 168
5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine - Triazolopyrimidine core
- Methyl-oxadiazole
Altered π-π stacking interactions Report (2024)
Piperidin-4-ylmethyl-pyrimidin-2-yl-amine - Simpler structure lacking oxadiazole Reduced complexity; lower molecular weight Chem960.com

Pharmacological and Physicochemical Properties

Oxadiazole Substituents: The methoxymethyl group in the target compound offers a balance of hydrophilicity (via the methoxy oxygen) and moderate lipophilicity (via the methyl chain). This contrasts with propyl or isopropyl substituents in analogues (e.g., EP 1 808 168), which increase hydrophobicity and may affect membrane permeability .

Piperidine Modifications: The methylamine substituent on piperidine in the target compound provides a primary amine for hydrogen bonding, a feature absent in analogues like [4-(4-methanesulfonyl-phenylamino)-pyrimidine derivatives (EP 1 808 168), which instead use sulfonyl or aryl groups for target engagement .

Biological Target Relevance :

  • Several analogues (e.g., GPR119 agonists in EP 1 808 168) are designed for G protein-coupled receptor modulation, suggesting the piperidine-pyrimidine-oxadiazole scaffold has broad applicability in receptor targeting. The target compound’s methoxymethyl group may optimize steric compatibility with specific receptor pockets compared to bulkier substituents .

Biological Activity

The compound [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine is a novel synthetic molecule that incorporates both oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13_{13}H18_{18}N6_{6}O2_{2}, with a molecular weight of approximately 278.32 g/mol. The structure features a piperidine ring linked to a pyrimidine and an oxadiazole component, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Many derivatives show promising antibacterial effects against various strains.
  • Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Some studies suggest potential anticancer activity, particularly in inhibiting tumor growth.

Antimicrobial Activity

A study synthesized several oxadiazole-piperidine derivatives and evaluated their antibacterial properties. The compounds demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria, with some achieving IC50_{50} values as low as 2.14 µM compared to reference standards .

CompoundIC50_{50} (µM)Bacterial Strain
Compound A2.14 ± 0.003Staphylococcus aureus
Compound B0.63 ± 0.001Escherichia coli
Reference (Thiourea)21.25 ± 0.15-

Enzyme Inhibition

The synthesized compounds were also tested for their inhibitory effects on AChE and urease. The results indicated that certain derivatives effectively inhibited these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.

EnzymeCompoundIC50_{50} (µM)
AChECompound C1.13 ± 0.003
UreaseCompound D1.21 ± 0.005

The biological activities of this compound can be attributed to the presence of the oxadiazole ring, which is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

Q & A

Basic: What synthetic strategies are effective for constructing the piperidine-pyrimidine-oxadiazole core of this compound?

The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Pyrimidine-oxadiazole coupling : A Sonogashira or Suzuki-Miyaura cross-coupling reaction can link substituted pyrimidines to oxadiazole precursors. For example, halogenated pyrimidines (e.g., 4-chloropyrimidine) react with oxadiazole boronic esters under Pd catalysis .
  • Piperidine functionalization : The piperidine ring is introduced via reductive amination or nucleophilic substitution. For instance, 4-(aminomethyl)piperidine derivatives are synthesized by reacting Boc-protected piperidine with aldehydes, followed by deprotection .
  • Oxadiazole formation : Cyclization of acylthiosemicarbazides using POCl₃ or polyphosphoric acid yields 1,2,4-oxadiazoles .
    Reference: .

Basic: How is the compound characterized structurally, and what analytical techniques resolve regiochemical ambiguities?

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) confirms bond angles, dihedral angles, and hydrogen bonding patterns. For example, intramolecular H-bonds between the amine and pyrimidine nitrogen were observed in a related structure .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxymethyl protons resonate at δ 3.3–3.5 ppm, while piperidine CH₂ groups appear as multiplets near δ 2.5–3.0 ppm .
    • HRMS : Molecular ion peaks (e.g., m/z 412 [M+H]⁺) validate the molecular formula .
  • Regioselectivity : NOESY or COSY NMR distinguishes between 1,2,4-oxadiazole isomers, while IR confirms C=N stretches (~1600 cm⁻¹) .
    Reference: .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?

  • Oxadiazole modifications : Replacing the methoxymethyl group with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability but may reduce solubility. For example, fluorinated analogs in showed improved mGlu5 receptor binding (EC₅₀ = 170 nM) .
  • Piperidine substitution : Introducing polar groups (e.g., morpholine) at the piperidine nitrogen improves blood-brain barrier penetration, as seen in CNS-targeting compounds .
  • Pyrimidine tuning : Methyl or chloro substituents at the pyrimidine 5-position increase steric hindrance, affecting receptor docking .
    Reference: .

Advanced: What computational methods predict binding interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., mGlu5 or kinase targets). For example, virtual screening in identified uPAR inhibitors by simulating hydrogen bonds between the amine group and Asp residues .
  • MD simulations : Trajectories (50–100 ns) assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding affinities .
  • Pharmacophore modeling : Aligns oxadiazole and pyrimidine moieties with hydrophobic pockets in target proteins .
    Reference: .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?

  • Metabolic profiling : LC-MS/MS identifies unstable metabolites (e.g., oxidative degradation of methoxymethyl to carboxylic acid). Co-administration with CYP450 inhibitors (e.g., ketoconazole) can validate metabolic liabilities .
  • Bioavailability optimization : Nanocrystal formulations or PEGylation improve solubility. For instance, used prodrug strategies (e.g., tert-butyl carbamate protection) to enhance oral absorption .
  • Off-target screening : Radioligand binding assays (e.g., 5-HT2A or DAT) rule out non-specific interactions .
    Reference: .

Advanced: What strategies address low yields in oxadiazole cyclization steps?

  • Solvent optimization : Refluxing in POCl₃ (vs. PPA) reduces side reactions. For example, achieved 85% yield by controlling reaction time (<6 h) .
  • Catalyst screening : CuI or ZnCl₂ accelerates cyclization. Hünig’s base improves regioselectivity in pyridylamine couplings .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 30 min, minimizing decomposition .
    Reference: .

Basic: How is the compound evaluated for antimicrobial or anticancer activity?

  • In vitro assays :
    • MIC testing : Against S. aureus or E. coli (IC₅₀ < 10 µM indicates potency) .
    • Cell viability : MTT assays on cancer lines (e.g., MDA-MB-231) measure apoptosis via caspase-3 activation .
  • Mechanistic studies :
    • Tubulin polymerization inhibition : Competitive ELISA with colchicine .
    • Receptor antagonism : Calcium flux assays for GPCR targets (e.g., mGlu5) .
      Reference: .

Advanced: What crystallographic challenges arise during structure determination?

  • Twinned crystals : SHELXL’s TWIN command refines data from pseudo-merohedral twins. resolved a Flack parameter of 0.05(8) using SADABS .
  • Disorder modeling : Partial occupancy of methoxymethyl rotamers is resolved via DFIX restraints in SHELX .
  • Hydrogen bonding networks : ARP/wARP automates water molecule placement in solvent channels .
    Reference: .

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